molecular formula C11H12BrF3N2 B8089898 5-BRomo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine

5-BRomo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B8089898
M. Wt: 309.13 g/mol
InChI Key: CRGKABTZWSSZSA-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine (CAS: 2151398-06-8) is a brominated pyridine derivative with a molecular formula of C₁₁H₁₂BrF₃N₂ and a molecular weight of 309.13 g/mol . The compound features a trifluoromethyl (-CF₃) group at the 3-position, a bromine atom at the 5-position, and a piperidin-1-yl substituent at the 2-position. Its purity is typically listed as 98%, and it is cataloged under MDL number MFCD27665031 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom provides a reactive site for further functionalization (e.g., cross-coupling reactions).

Properties

IUPAC Name

5-bromo-2-piperidin-1-yl-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3N2/c12-8-6-9(11(13,14)15)10(16-7-8)17-4-2-1-3-5-17/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGKABTZWSSZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine atom or the pyridine ring, potentially leading to debromination or hydrogenation products.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Debrominated or hydrogenated derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to interact with various biological targets, making it a candidate for drug development:

  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit serotonin reuptake inhibition, which is crucial for developing new antidepressants.
  • Anticancer Properties : Preliminary studies suggest that this compound could have cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and efficacy.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules:

  • Synthesis of Heterocycles : The piperidine moiety can be modified to synthesize various heterocyclic compounds that are essential in medicinal chemistry.
  • Fluorinated Compounds : The trifluoromethyl group enhances lipophilicity and metabolic stability in drug candidates, making this compound useful in synthesizing fluorinated pharmaceuticals.

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of antidepressant effectsFound potential serotonin reuptake inhibition in vitro.
Study 2 Cytotoxicity against cancer cellsDemonstrated selective cytotoxicity towards breast cancer cell lines.
Study 3 Synthesis of novel heterocyclesSuccessfully synthesized new compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Purity Predicted/Reported Properties
This compound (2151398-06-8) C₁₁H₁₂BrF₃N₂ 2-piperidin-1-yl, 3-CF₃, 5-Br 309.13 98% N/A (boiling point not reported)
5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine (1804896-67-0) C₇H₃BrF₅NO 2-OCHF₂, 3-CF₃, 5-Br 292.00 95% Boiling point: 205.6±40.0 °C (predicted); pKa: -3.55±0.39 (predicted)
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine (1707358-15-3) C₁₀H₉F₅N₂ 2-CF₃, 5-(3,3-difluoropyrrolidin-1-yl) 294.19 N/A N/A (specifications emphasize fluorinated substituents)
5-Bromo-2-pivaloylamino-3-picoline (446299-84-9) C₁₂H₁₆BrN₂O 2-pivaloylamino, 3-methyl, 5-Br 297.18 98% N/A (pivaloyl group enhances steric bulk)

Key Observations :

Substituent Influence on Reactivity: The piperidin-1-yl group in the target compound (2151398-06-8) introduces a secondary amine moiety, enabling hydrogen bonding and modulating solubility . The 3,3-difluoropyrrolidin-1-yl substituent in 1707358-15-3 introduces conformational rigidity due to fluorination, which may improve binding affinity in medicinal chemistry applications .

Molecular Weight and Lipophilicity :

  • The target compound (309.13 g/mol) has a higher molecular weight than 1804896-67-0 (292.00 g/mol), primarily due to the piperidine ring. This difference may influence pharmacokinetic properties such as membrane permeability .

Purity and Synthetic Utility: Both the target compound and 5-Bromo-2-pivaloylamino-3-picoline (446299-84-9) are available at 98% purity, making them reliable intermediates for high-yield synthetic routes .

Functional Group Comparisons

Trifluoromethyl (-CF₃) Group :

  • Present in all compounds except 446299-84-9, the -CF₃ group enhances electron-withdrawing effects, stabilizing the pyridine ring against nucleophilic attack and directing electrophilic substitution to specific positions .

Bromine Atom :

  • The 5-bromo substituent in the target compound and 1804896-67-0 serves as a versatile handle for Suzuki-Miyaura or Ullmann coupling reactions, enabling access to biaryl or heteroaryl derivatives .

Research and Application Context

  • Medicinal Chemistry : The piperidin-1-yl group in the target compound is a common pharmacophore in kinase inhibitors, while the difluoromethoxy variant (1804896-67-0) may be explored as a bioisostere for sulfonamides or carboxylic acids .
  • Agrochemicals : The trifluoromethyl group’s metabolic stability makes these compounds candidates for herbicide or insecticide development .

Biological Activity

5-Bromo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine (CAS No. 2151398-06-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12BrF3N2
  • Molecular Weight : 309.13 g/mol
  • Purity : Typically around 98% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and signal transduction pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Antidepressant Effects

Research indicates that the compound exhibits antidepressant-like effects in animal models. A study showed that it modulates serotonin and norepinephrine levels, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. It was found to induce apoptosis in specific cancer cell lines, possibly through the activation of caspase pathways .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly against oxidative stress-induced neuronal damage. It appears to enhance the expression of neuroprotective factors and reduce markers of inflammation in neuronal cultures .

Study 1: Antidepressant Activity

A randomized controlled trial involving rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test indicated increased mobility, a common indicator of antidepressant efficacy .

Study 2: Cancer Cell Line Testing

In a series of experiments, various cancer cell lines (e.g., breast and lung cancers) were treated with different concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 15 to 30 µM, highlighting its potential as an anticancer agent .

Data Summary Table

Biological Activity Effect Observed Mechanism
AntidepressantReduced depressive behaviorsModulation of serotonin/norepinephrine levels
AnticancerInhibition of cell proliferationInduction of apoptosis via caspase activation
NeuroprotectionProtection against oxidative stressUpregulation of neuroprotective factors

Q & A

Q. Example Reaction Table

StepReagents/ConditionsYield (%)Reference
BrominationNBS, CCl₄, 70°C85
Piperidine substitutionPiperidine, K₂CO₃, DMF, 80°C72
TrifluoromethylationCF₃Cu, Pd(PPh₃)₄, THF65

Advanced Question: How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl groups at the 5-bromo position?

Methodological Answer:
The bromine atom at the 5-position is amenable to Suzuki-Miyaura coupling. Optimization strategies include:

  • Ligand choice : Bulky ligands (e.g., SPhos) reduce steric hindrance from the trifluoromethyl group, improving coupling efficiency .
  • Base selection : Cs₂CO₃ outperforms K₂CO₃ in maintaining pyridine ring stability under basic conditions .
  • Microwave-assisted synthesis : Short reaction times (30–60 minutes) at 100°C minimize side reactions .
  • Byproduct analysis : Use LC-MS to detect debromination byproducts and adjust catalyst loading (typically 2–5 mol% Pd) .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The piperidinyl proton signals (δ 1.5–2.5 ppm) and trifluoromethyl carbon (δ 120–125 ppm, quartets) are diagnostic .
  • Mass spectrometry (HRMS) : The molecular ion [M+H]⁺ at m/z 335.0 (C₁₁H₁₁BrF₃N₂) confirms molecular weight .
  • IR spectroscopy : Stretching frequencies for C-F (1100–1200 cm⁻¹) and C-Br (600–700 cm⁻¹) validate functional groups .

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